
2-(Diethylamino)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-diethylamino-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylamino-thiazol-4-one typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with diethylamine. The reaction is carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-diethylamino-thiazol-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-diethylamino-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-diethylamino-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-diethylamino-thiazol-4-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its aromaticity and reactive positions allow it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antibacterial and antifungal properties.
4-methylthiazole: Used in flavor and fragrance industries.
Thiazolidine: Explored for its potential therapeutic applications
Uniqueness
2-diethylamino-thiazol-4-one stands out due to its unique combination of diethylamino and thiazole functionalities, which confer distinct chemical reactivity and biological activity. This compound’s versatility makes it a valuable scaffold for the development of new drugs and industrial products .
Properties
CAS No. |
1762-62-5 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(diethylamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h3-5H2,1-2H3 |
InChI Key |
UWPTWVKHUFJVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


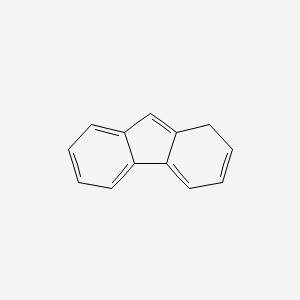

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)

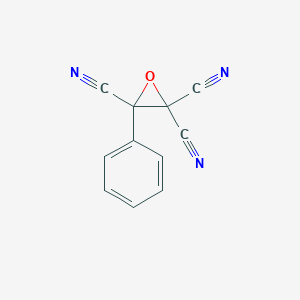
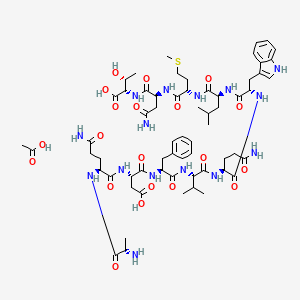
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
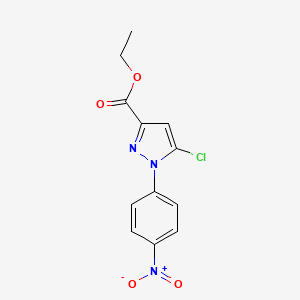
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
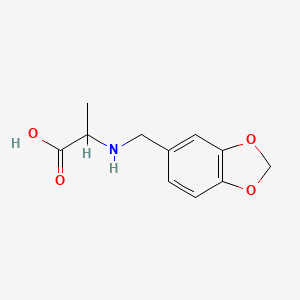

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
